4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride
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Overview
Description
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride is a complex organic compound with a unique structure that includes a benzothiazole ring, a morpholine ring, and a methoxyphenol group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical structure allows for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
- 3-(3,5-dichloro-4-hydroxyphenyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Uniqueness
Compared to similar compounds, 4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN4O5S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C21H24N4O5S.ClH/c1-29-19-14-16(6-7-18(19)26)15-22-25(9-8-24-10-12-30-13-11-24)21-17-4-2-3-5-20(17)31(27,28)23-21;/h2-7,14-15,26H,8-13H2,1H3;1H/b22-15-; |
InChI Key |
GBGBRVZAEKRFGR-YNYSCKANSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\N(CCN2CCOCC2)C3=NS(=O)(=O)C4=CC=CC=C43)O.Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN(CCN2CCOCC2)C3=NS(=O)(=O)C4=CC=CC=C43)O.Cl |
Origin of Product |
United States |
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